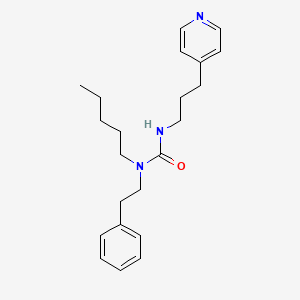
1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a complex structure with a pentyl chain, a phenylethyl group, and a pyridinylpropyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions often include:
Solvent: Common solvents include dichloromethane, toluene, or ethanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency.
化学反应分析
Types of Reactions
1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea would involve its interaction with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing biochemical pathways to exert its effects.
相似化合物的比较
Similar Compounds
- 1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)amine
- 1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)carbamate
Uniqueness
1-Pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
379262-98-3 |
|---|---|
分子式 |
C22H31N3O |
分子量 |
353.5 g/mol |
IUPAC 名称 |
1-pentyl-1-(2-phenylethyl)-3-(3-pyridin-4-ylpropyl)urea |
InChI |
InChI=1S/C22H31N3O/c1-2-3-7-18-25(19-14-20-9-5-4-6-10-20)22(26)24-15-8-11-21-12-16-23-17-13-21/h4-6,9-10,12-13,16-17H,2-3,7-8,11,14-15,18-19H2,1H3,(H,24,26) |
InChI 键 |
JCSZRHHJHWDKLE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN(CCC1=CC=CC=C1)C(=O)NCCCC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-](/img/structure/B14246304.png)
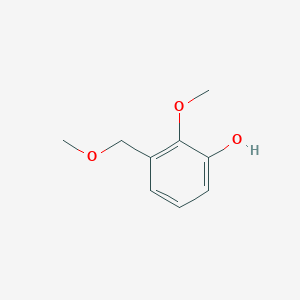
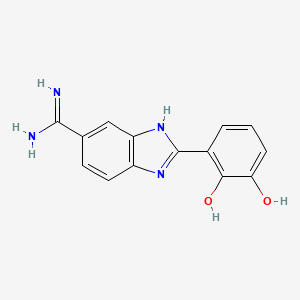
![4H-1-Benzopyran-4-one, 2,3-dihydro-2-[2-(phenylmethoxy)phenyl]-](/img/structure/B14246344.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246351.png)
![N-[5-(4-methoxyphenyl)-6-methyl-2-oxo-pyran-3-yl]benzamide](/img/structure/B14246363.png)
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
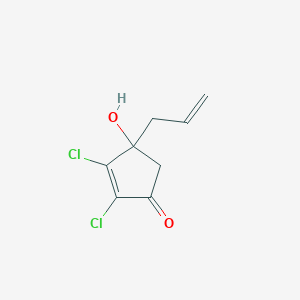
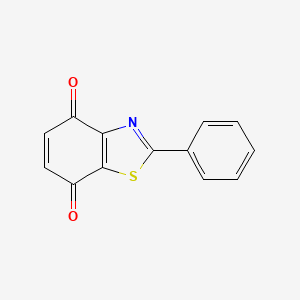
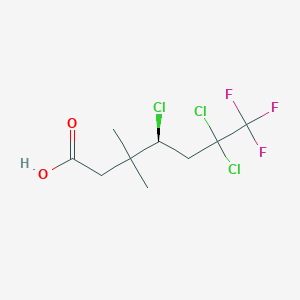
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
